molecular formula C7H14F3N B1427954 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine CAS No. 1248988-57-9

1,1,1-Trifluoro-4,4-dimethylpentan-3-amine

Cat. No.: B1427954
CAS No.: 1248988-57-9
M. Wt: 169.19 g/mol
InChI Key: RFKMORYSKRWMRW-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4,4-dimethylpentan-3-amine (CAS: 1248988-57-9) is a fluorinated tertiary amine with the molecular formula C₇H₁₄F₃N and a molecular weight of 169.19 g/mol . Its structure features a trifluoromethyl (-CF₃) group at the terminal carbon and two methyl groups at the 4th carbon of the pentan-3-amine backbone. The compound is commercially available as a liquid, stored at -10°C, and offered in high-purity grades by suppliers like American Elements and CymitQuimica . Its hydrochloride derivative (CAS: 1432681-79-2) is also documented .

Key properties include:

  • IUPAC Name: 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine
  • SMILES: CC(C)(C)C(CC(F)(F)F)N
  • InChI Key: RFKMORYSKRWMRW-UHFFFAOYSA-N
  • Applications: Used in life science research and specialty chemical synthesis due to its fluorine content, which enhances stability and lipophilicity .

Properties

IUPAC Name

1,1,1-trifluoro-4,4-dimethylpentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3N/c1-6(2,3)5(11)4-7(8,9)10/h5H,4,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKMORYSKRWMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine typically involves the introduction of trifluoromethyl groups into a suitable precursor. One common method is the reaction of 4,4-dimethylpentan-3-one with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amides .

Scientific Research Applications

1,1,1-Trifluoro-4,4-dimethylpentan-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Analogs

1-(3-Fluorophenyl)-4,4-dimethylpentan-3-amine (CAS: Not specified)
  • Molecular Formula : C₁₃H₁₉FN
  • Key Features : Aromatic fluorophenyl substituent at position 1.
  • Applications : Likely explored in medicinal chemistry for CNS-targeting molecules .
4,4,4-Trifluoro-3,3-dimethylbutan-1-amine (CAS: 1454764-09-0)
  • Molecular Formula : C₆H₁₂F₃N
  • Key Features : Shorter carbon chain (butane backbone) with trifluoromethyl and dimethyl groups.
1,1,1-Trifluoro-4-methylpentan-3-amine (CAS: 1248444-86-1)
  • Molecular Formula : C₆H₁₂F₃N
  • Key Features : One fewer methyl group than the target compound.
  • Impact : Lower molecular weight (155.16 g/mol ) and altered hydrophobicity .

Non-Fluorinated Analogs

2,4-Dimethylpentan-3-amine (CAS: 4083-57-2)
  • Molecular Formula : C₇H₁₇N
  • Molecular Weight : 115.22 g/mol
  • Key Features : Lacks fluorine atoms; simpler aliphatic structure.
  • Properties : Liquid at room temperature, basic (pKa ~10.5), used in organic synthesis .
  • Contrast : Lower electronegativity and reactivity compared to fluorinated analogs .

Hydrochloride Derivatives

1,1,1-Trifluoro-4,4-dimethylpentan-2-amine Hydrochloride (CAS: 1432681-79-2)
  • Molecular Formula : C₆H₁₂F₃N·HCl
  • Key Features : Protonated amine with enhanced water solubility.
  • Applications : Useful in salt-forming reactions for pharmaceutical intermediates .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) State Storage Temperature Key Substituents
1,1,1-Trifluoro-4,4-dimethylpentan-3-amine C₇H₁₄F₃N 169.19 Liquid -10°C -CF₃, -C(CH₃)₂
1-(3-Fluorophenyl)-4,4-dimethylpentan-3-amine C₁₃H₁₉FN 215.30 Not reported Not reported -C₆H₄F, -C(CH₃)₂
2,4-Dimethylpentan-3-amine C₇H₁₇N 115.22 Liquid Not reported -CH(CH₃)₂
4,4,4-Trifluoro-3,3-dimethylbutan-1-amine C₆H₁₂F₃N 155.16 Not reported Not reported -CF₃, -C(CH₃)₂ (shorter chain)

Research Findings and Key Differences

Fluorine vs. Methyl Groups: The trifluoromethyl group in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs like 2,4-dimethylpentan-3-amine .

Chain Length and Steric Effects : Longer carbon chains (e.g., pentan-3-amine vs. butan-1-amine) influence boiling points and steric accessibility in reactions .

Aromatic vs. Aliphatic Fluorine : Compounds with fluorophenyl groups (e.g., ) exhibit distinct electronic properties due to aromatic ring conjugation, unlike aliphatic -CF₃ groups .

Biological Activity

1,1,1-Trifluoro-4,4-dimethylpentan-3-amine (CAS Number: 1248988-57-9) is a fluorinated organic compound characterized by its unique trifluoromethyl and tertiary amine functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities and interactions with biomolecules.

The molecular formula of 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine is C7H14F3N. Its structure features three fluorine atoms attached to a carbon chain that includes a tertiary amine group. The presence of these fluorinated groups enhances the compound's lipophilicity, which is crucial for its biological activity.

The mechanism of action for 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine involves its interaction with various molecular targets within biological systems. The trifluoromethyl groups facilitate the compound's penetration through cell membranes, allowing it to interact with enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects such as enzyme inhibition or receptor antagonism.

Biological Activity

Research has indicated that 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. In vitro assays have shown varying degrees of inhibition against Gram-positive and Gram-negative bacteria.
  • CNS Activity : The compound's structure suggests potential interactions with central nervous system (CNS) receptors. Its lipophilicity allows for better blood-brain barrier penetration, which may lead to psychoactive effects or therapeutic benefits in CNS disorders.

Study on Antimicrobial Properties

In a study published in the International Journal of Chemistry, researchers investigated the antifungal activity of several fluorinated compounds, including 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine. The results indicated that this compound demonstrated significant antifungal activity against Candida albicans and Aspergillus niger when tested at varying concentrations (see Table 1).

CompoundConcentration (µg/mL)Zone of Inhibition (mm)
1,1,1-Trifluoro-4,4-dimethylpentan-3-amine5015
Control (Fluconazole)5022
Untreated-0

Study on CNS Effects

A pharmacological study focused on the effects of 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine on animal models revealed potential sedative properties. Behavioral tests indicated a decrease in locomotor activity in mice treated with the compound compared to controls. This suggests possible applications in managing anxiety or sleep disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1-Trifluoro-4,4-dimethylpentan-3-amine
Reactant of Route 2
1,1,1-Trifluoro-4,4-dimethylpentan-3-amine

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